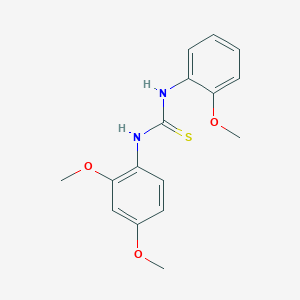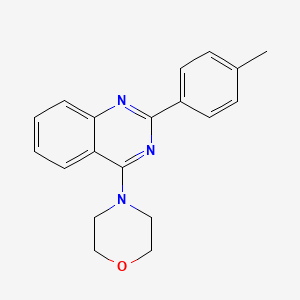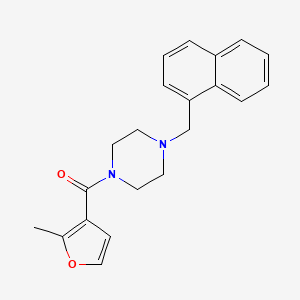
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have various biochemical and physiological effects. In
作用机制
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea exerts its antioxidant effects by scavenging various ROS, such as superoxide anion, hydrogen peroxide, and hydroxyl radical. It also inhibits lipid peroxidation, a process that can lead to cellular damage. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has been found to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to protect against ischemia/reperfusion injury in various organs, including the heart, liver, and kidney. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress-induced damage in neurons.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other antioxidants. However, N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea can also exhibit some non-specific effects, which can complicate the interpretation of results.
未来方向
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has several potential future directions for scientific research. It could be used to study the role of oxidative stress in various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea could also be used to study the effects of oxidative stress on aging and age-related diseases. Additionally, N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea could be used to develop new antioxidant therapies for various diseases. Further research is needed to fully understand the potential of N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea in scientific research.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea is a synthetic compound that has been widely used in scientific research as a potent antioxidant and free radical scavenger. It has been shown to have various biochemical and physiological effects, including protection against oxidative stress-induced damage and anti-inflammatory effects. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has several advantages for lab experiments, but also some limitations. Future research on N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea could lead to new insights into the role of oxidative stress in various diseases and the development of new antioxidant therapies.
合成方法
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea can be synthesized by reacting 2,4-dimethoxyaniline with 2-methoxybenzoyl isothiocyanate in the presence of a base, such as potassium carbonate. The reaction yields a white crystalline solid that can be purified by recrystallization from ethanol.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has been extensively used in scientific research as a potent antioxidant and free radical scavenger. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has also been used to study the role of reactive oxygen species (ROS) in various diseases, such as cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-19-11-8-9-13(15(10-11)21-3)18-16(22)17-12-6-4-5-7-14(12)20-2/h4-10H,1-3H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULKCIDSOSXWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)

![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
